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Compound of Interest

4-Chlorophenylguanidine
Compound Name:

carbonate
CAS No.: 61705-88-2
Cat. No.: B1585702
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Compound Identity:

» Name: 4-Chlorophenylguanidine Carbonate

» Active Moiety: 4-Chlorophenylguanidinium cation

e CAS (Free Base): 45964-97-4 | CAS (Carbonate): 61705-88-2

¢ Primary Targets: Acid-Sensing lon Channel 3 (ASIC3), Urokinase (uPA), 5-HT3 Receptors
(modulator).

Introduction & Mechanism of Action

4-Chlorophenylguanidine (4-CPG) is a guanidine derivative often utilized as a pharmacological
probe. While structurally related to the 5-HT3 agonist m-chlorophenylbiguanide, 4-CPG exhibits
distinct specificity profiles.

Key Biological Mechanisms
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e ASIC3 Positive Allosteric Modulation: 4-CPG binds to the non-proton ligand-sensing domain
of ASIC3. It does not activate the channel alone at neutral pH but dramatically increases the
channel's sensitivity to protons, causing activation at slightly acidic pH levels (e.g., pH 7.0—
7.1) that would normally leave the channel closed. This makes it a critical tool for studying

pain pathways in inflammatory acidosis.

« Urokinase (uPA) Inhibition: 4-CPG acts as a competitive inhibitor of uPA, a serine protease
critical for extracellular matrix degradation during cancer metastasis.

e 5-HT3 Receptor Interaction: Like many phenylguanidines, 4-CPG can interact with the 5-HT3
receptor pore, often acting as a channel blocker or low-affinity ligand, distinct from the high-

affinity agonism of its meta-biguanide analog.
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Figure 1: Dual Mechanism of Action. 4-CPG potentiates ASIC3-mediated ion flux under mild
acidic conditions while inhibiting uPA-mediated tissue invasion.

Material Preparation & Quality Control

Solubility Note: The carbonate salt form is generally more water-soluble than the free base but

may release CO:z upon acidification.

o Stock Solution: Dissolve in DMSO to 100 mM. This avoids immediate pH shifts in aqueous

buffers.
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e Working Solution: Dilute into assay buffer (HBSS or PBS).

o Critical Step: If using for ASIC3 assays (which rely on precise pH), check the pH of your
buffer after adding the compound. The carbonate anion can buffer the solution, potentially
masking the acidity you intend to test.

Protocol A: ASIC3 Potentiation Assay (Calcium Flux)

Objective: To measure the ability of 4-CPG to sensitize ASIC3 channels to mild pH drops. Cell
Model: HEK293 cells stably transfected with rat or human ASIC3 (or CHO cells).

Reagents

e Fluorescent Calcium Dye: Fluo-4 AM or Fura-2 AM.
o Assay Buffer (Neutral): HBSS, 20 mM HEPES, pH 7.4.

 Stimulation Buffer (Mild Acid): HBSS, 20 mM MES, pH 7.0 (normally sub-threshold for
ASIC3).

o Positive Control: GMQ (2-Guanidine-4-methylquinazoline) or pH 6.0 buffer (direct activator).

Step-by-Step Methodology

o Cell Seeding: Plate ASIC3-expressing cells in 96-well black-wall plates (poly-D-lysine
coated) at 50,000 cells/well. Incubate overnight.

e Dye Loading:
o Remove culture medium.
o Add 100 pL of Fluo-4 AM (4 uM) in Assay Buffer (pH 7.4).
o Incubate 45 min at 37°C, then 15 min at RT.

e Pre-Treatment (The "Priming" Step):

o Wash cells 2x with Assay Buffer (pH 7.4).
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o Add 50 pL of 4-CPG (varying concentrations: 1 uM — 500 puM) diluted in pH 7.4 buffer.

o Note: 4-CPG alone at pH 7.4 should trigger no signal. If it does, check for off-target effects
or buffer acidity.

o Incubate for 5-10 minutes.

 Activation (The "Trigger" Step):

o Using an automated injector (e.g., FLIPR or FlexStation), inject 50 pL of Stimulation Buffer
(pH 7.0).

o Final pH: The mix of pH 7.4 (pre-treatment) and pH 7.0 (injection) will result in a mild
acidification (~pH 7.2) which typically does not open ASIC3 unless 4-CPG is bound.

o Data Acquisition: Measure fluorescence (Ex 490/Em 525) for 60—120 seconds.
e Analysis:

o Calculate

o Plot Dose-Response: Log[4-CPG] vs. Peak Fluorescence.

o Success Criteria: A sigmoidal increase in calcium flux at mild pH (7.0-7.2) compared to
vehicle control.

Protocol B: Urokinase (uPA) Inhibition Invasion
Assay

Objective: To validate the anti-metastatic potential of 4-CPG by inhibiting uPA-mediated matrix
degradation. Cell Model: MDA-MB-231 (highly invasive, high uPA expression) or PC3 cells.

Experimental Workflow

e Matrix Preparation:

o Thaw Matrigel™ or BME (Basement Membrane Extract) on ice.
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o Dilute to 200-300 pg/mL in serum-free medium.

o Coat the upper chambers of Transwell inserts (8 um pore size). Incubate 2—4 hours at
37°C to polymerize.

o Cell Treatment:
o Starve cells in serum-free medium for 24 hours prior to assay.
o Harvest cells and resuspend in serum-free medium containing 4-CPG (10 uM — 100 uM).
o Control: Amiloride (non-specific uPA inhibitor) or specific uPA antibody.
e Seeding:
o Upper Chamber: Add 50,000 cells (in 200 pL drug-containing media).
o Lower Chamber: Add 600 pL complete medium (10% FBS) as the chemoattractant.
« Incubation: Incubate for 24—48 hours at 37°C / 5% CO:s-.
e Quantification:
o Remove non-invading cells from the top of the membrane using a cotton swab.
o Fix invading cells (on the bottom surface) with 4% paraformaldehyde or methanol.
o Stain with Crystal Violet (0.5%) or DAPI.
o Image 5 random fields per insert and count cells.

e Calculation:

Technical Troubleshooting & Safety
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Issue Probable Cause Solution

Pre-dissolve compound in

) ) DMSO; allow CO: to off-gas
Carbonate salt reacting with

Bubbles in ASIC Assay o before adding to cells. Ensure
acidic buffer. _ _
final buffer capacity

(HEPES/MES) > 20 mM.

Use selective antagonists
o (e.g., Ondansetron) to block 5-
) ) 4-CPG activating other o )
High Background Signal HT3 if using neuronal lines.
channels (e.g., 5-HT3).
Use HEK293 (null background)

for specificity.

. Keep stock in DMSO. Do not
S Low solubility of the free base )
Precipitation exceed 500 puM in aqueous
atpH > 7.5.
buffer.

o Verify uPA levels in your cell
) ) Low uPA expression in cell ) )
No Effect in Invasion line via Western Blot before

line. )
starting. Use MDA-MB-231.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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